3-Thiophen-2-ylprop-2-enoic acid

Descripción

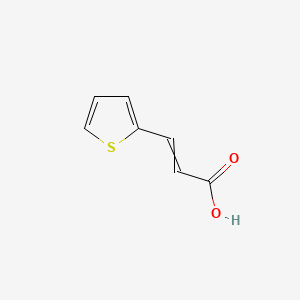

3-Thiophen-2-ylprop-2-enoic acid (CAS 15690-25-2), also known as (E)-3-(thiophen-2-yl)acrylic acid, is an α,β-unsaturated carboxylic acid with a thiophene ring substituted at the β-position. Its molecular formula is C₇H₆O₂S, and its molecular weight is 154.18 g/mol . The compound features a conjugated system between the thiophene ring and the acrylic acid group, which enhances resonance stabilization of the deprotonated form, increasing acidity compared to saturated analogs. This structural motif makes it valuable in materials science, particularly in conductive polymers and organic electronics, where extended π-conjugation is critical .

Propiedades

IUPAC Name |

3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZQOIASVGJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306903 | |

| Record name | 3-(2-Thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-65-8 | |

| Record name | 3-(2-Thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Thiophen-2-ylprop-2-enoic acid can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 3-Thiophen-2-ylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into the corresponding alcohol or alkane derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

3-Thiophen-2-ylprop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 3-Thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, as a phenylalanine derivative, it enhances the intestinal absorption of insulin by modifying the permeability of the intestinal wall. Additionally, its role as a ligand in coordination chemistry involves binding to metal ions, influencing various catalytic processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences:

Physicochemical Properties

- Acidity: The α,β-unsaturated system in this compound lowers the pKa compared to 2-(thiophen-2-yl)propanoic acid due to resonance stabilization of the conjugate base .

- Solubility: The saturated analog (2-(thiophen-2-yl)propanoic acid) is less polar and may exhibit higher lipid solubility, influencing its pharmacokinetic profile .

- Hydrogen Bonding : Thiophene-3-acetic acid’s shorter chain and carboxylic acid group facilitate stronger hydrogen bonding, affecting crystallization behavior .

Actividad Biológica

3-Thiophen-2-ylprop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring attached to a prop-2-enoic acid structure. The thiophene moiety is known for its ability to interact with various biological targets, enhancing the compound's reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit glutathione-dependent enzymes, particularly microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in inflammation and cancer pathways.

- Cell Cycle Arrest and Apoptosis : In vitro studies indicate that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

- Antioxidant Activity : The thiophene ring contributes to the compound's antioxidant properties, which may help in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative stress.

Biological Activity Summary Table

| Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits mPGES-1, affecting inflammation pathways | |

| Anticancer | Induces cell cycle arrest and apoptosis | |

| Antioxidant | Detoxifies ROS, enhances cellular protection |

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. Results showed a significant reduction in cell viability at concentrations above 30 μM, accompanied by increased caspase activity, indicating the induction of apoptosis .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and mPGES-1. The compound was found to bind competitively to the enzyme, leading to decreased production of pro-inflammatory mediators. This suggests its potential use in inflammatory diseases.

Research Findings

Recent research has highlighted the versatility of this compound in various applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.

- Organic Electronics : The unique electronic properties of thiophene derivatives have led to their use in organic semiconductors and materials science, showcasing their versatility beyond biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.